2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the pyrimidine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction conditions and minimize the production costs. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
3,5-bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole: This compound has a similar structure but lacks the trifluoromethyl group and the additional pyrazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a different substitution pattern and exhibits different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C29H27F3N6O4 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H27F3N6O4/c1-16-26(17-7-9-21(39-3)23(11-17)41-5)36-38(27(16)18-8-10-22(40-4)24(12-18)42-6)28-34-20(19-14-33-37(2)15-19)13-25(35-28)29(30,31)32/h7-15H,1-6H3 |
InChI Key |
CIFVSARZYHPJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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